molecular formula C28H36Cl3NO18 B1445479 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose CAS No. 1142022-76-1

2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose

Cat. No. B1445479
CAS RN: 1142022-76-1
M. Wt: 780.9 g/mol
InChI Key: QUJSSIATSJUBGC-NDMRNNIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It contains acetyl groups, a trichloroethanimidoyl group, and two sugar rings (galactopyranosyl and glucopyranosyl) linked by a glycosidic bond. The stereochemistry of the molecule is also important, as the different stereoisomers can have different properties .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 780.94 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .

Scientific Research Applications

Synthesis and Molecular Analysis

The compound has been a focus in the synthesis of various glycoside clusters and carbohydrate derivatives, playing a role in the exploration of anti-metastatic activities and other biological behaviors. For instance, Meng et al. (2002) developed a facile synthesis method for 1-thio-beta-lactoside clusters using this compound, demonstrating its utility in creating structures of interest for exploring anti-metastatic activity (Meng et al., 2002). Similarly, Kloosterman et al. (2010) utilized a derivative of this compound in the mild synthesis of 1,6‐anhydroaldohexopyranoses, showcasing its versatility in chemical synthesis (Kloosterman et al., 2010).

Structural and Conformational Studies

Comprehensive structural analyses were performed on derivatives of this compound, combining experimental and theoretical methods to understand their crystalline forms and amorphous nature. Gubica et al. (2013) provided detailed insights into the solid-state structures of such derivatives, enhancing our understanding of their conformational properties (Gubica et al., 2013).

Glycosylation and Carbohydrate Derivative Synthesis

The compound has been instrumental in the synthesis of complex carbohydrate structures. Yamada et al. (2006) highlighted its use in the synthesis of lacto-N-neotetraose clusters using a carbosilane dendrimer scaffold, which has implications for biochemical applications (Yamada et al., 2006). Zhang et al. (2005) also leveraged this compound in the synthesis of galactose-containing analogues of glucopyranose structures, contributing to the field of carbohydrate chemistry (Zhang et al., 2005).

Future Directions

The future research directions for this compound could involve further studies into its synthesis and reactions, as well as its potential uses in biological research .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36Cl3NO18/c1-10(33)40-8-17-19(42-12(3)35)21(43-13(4)36)23(45-15(6)38)25(47-17)49-20-18(9-41-11(2)34)48-26(50-27(32)28(29,30)31)24(46-16(7)39)22(20)44-14(5)37/h17-26,32H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJSSIATSJUBGC-NDMRNNIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36Cl3NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741003
Record name 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose

CAS RN

1142022-76-1
Record name 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose
Reactant of Route 2
Reactant of Route 2
2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose
Reactant of Route 3
Reactant of Route 3
2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose
Reactant of Route 4
Reactant of Route 4
2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose
Reactant of Route 5
Reactant of Route 5
2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose
Reactant of Route 6
Reactant of Route 6
2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.